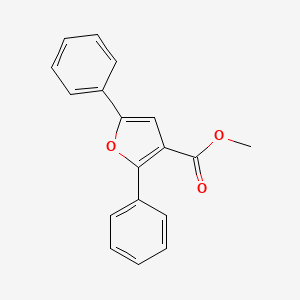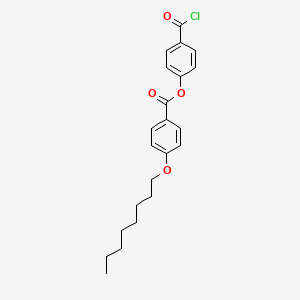
N~2~-Acetyl-N-tert-butyl-L-valinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-Acetyl-N-tert-butyl-L-valinamide is an organic compound with the molecular formula C12H17NO. It is also known by other names such as Acetanilide, 2-tert-butyl-. This compound is characterized by the presence of an acetyl group, a tert-butyl group, and a valinamide moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N-tert-butyl-L-valinamide typically involves the reaction of tert-butylamine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the acetic anhydride, followed by the elimination of acetic acid .
Industrial Production Methods
In industrial settings, the production of N2-Acetyl-N-tert-butyl-L-valinamide is often carried out using large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions allows for high yield and purity of the final product. The industrial production process also involves rigorous quality control measures to ensure the consistency and reliability of the compound .
化学反応の分析
Types of Reactions
N~2~-Acetyl-N-tert-butyl-L-valinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
N~2~-Acetyl-N-tert-butyl-L-valinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of N2-Acetyl-N-tert-butyl-L-valinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Acetanilide: Similar in structure but lacks the tert-butyl group.
N-tert-Butylacetamide: Similar but does not contain the valinamide moiety.
N-Acetyl-L-valine: Contains the valinamide moiety but lacks the tert-butyl group.
Uniqueness
N~2~-Acetyl-N-tert-butyl-L-valinamide is unique due to the presence of both the tert-butyl and valinamide groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry .
特性
CAS番号 |
86323-63-9 |
|---|---|
分子式 |
C11H22N2O2 |
分子量 |
214.30 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-tert-butyl-3-methylbutanamide |
InChI |
InChI=1S/C11H22N2O2/c1-7(2)9(12-8(3)14)10(15)13-11(4,5)6/h7,9H,1-6H3,(H,12,14)(H,13,15)/t9-/m0/s1 |
InChIキー |
GJYUIJSOMYOHGW-VIFPVBQESA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NC(C)(C)C)NC(=O)C |
正規SMILES |
CC(C)C(C(=O)NC(C)(C)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


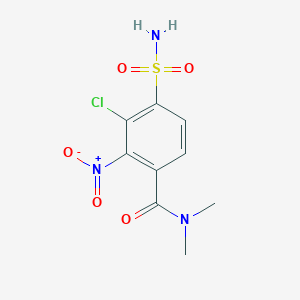
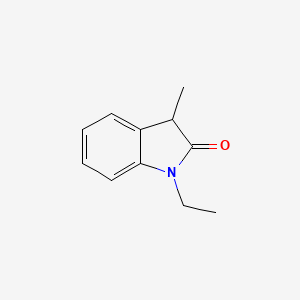
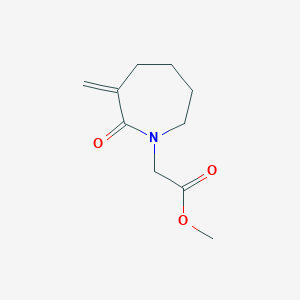
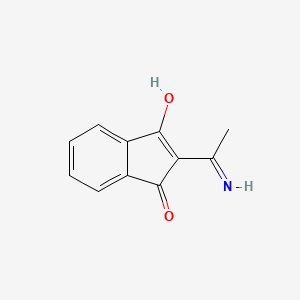
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
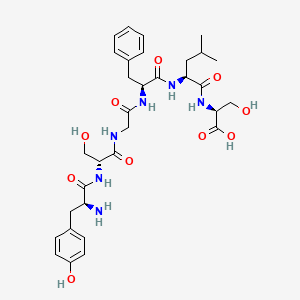
![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14406927.png)
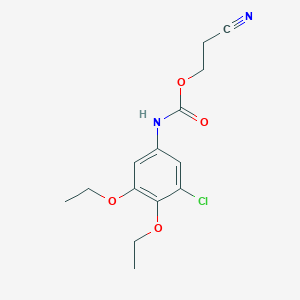
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)
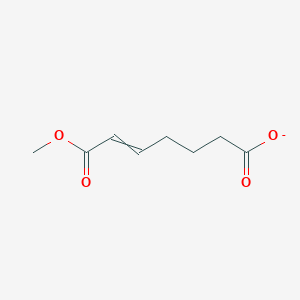
![3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14406947.png)
